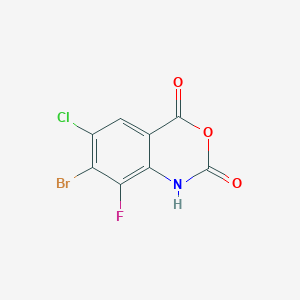![molecular formula C11H21NO3S B13573984 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol CAS No. 1190044-28-0](/img/structure/B13573984.png)
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is an organic compound that features a tetrahydrothiopyran ring with a Boc-protected amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydrothiopyran ring. One common method involves the reaction of a suitable precursor with Boc anhydride in the presence of a base, such as triethylamine, to form the Boc-protected intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydrothiopyran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with active sites on enzymes or receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the thiopyran ring.
4-Aminotetrahydropyran: Similar structure but lacks the Boc-protected amino group.
Tetrahydro-4H-thiopyran-4-one: Similar ring structure but contains a ketone group instead of a hydroxyl group
Uniqueness
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the tetrahydrothiopyran ring.
Propiedades
Número CAS |
1190044-28-0 |
|---|---|
Fórmula molecular |
C11H21NO3S |
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-hydroxythian-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3S/c1-10(2,3)15-9(13)12-8-11(14)4-6-16-7-5-11/h14H,4-8H2,1-3H3,(H,12,13) |
Clave InChI |
RBBODFRHIVPLCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCSCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


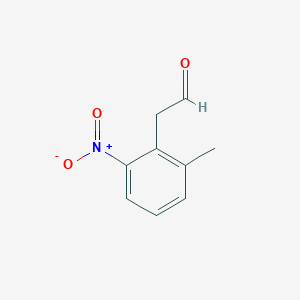
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
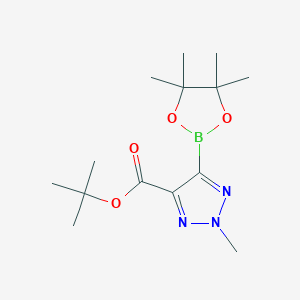
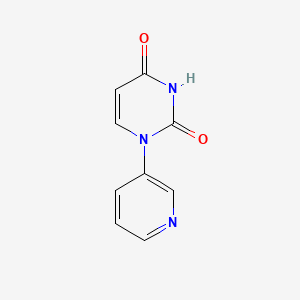
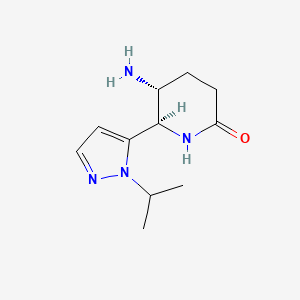
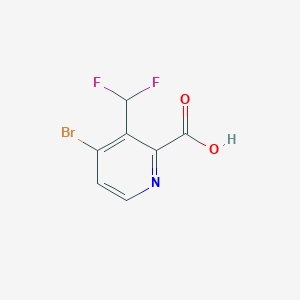

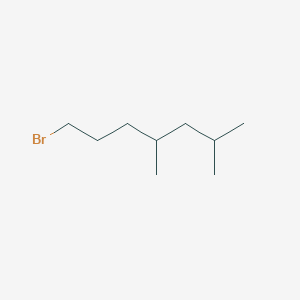
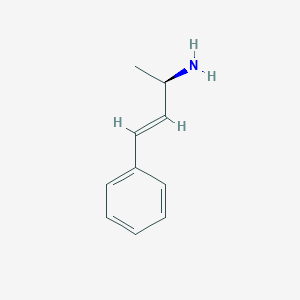

![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)

